molecular formula C7H6ClN3 B1375988 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1206980-45-1

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B1375988
CAS No.: 1206980-45-1
M. Wt: 167.59 g/mol
InChI Key: TUCUWQBDHQKCKD-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine (CAS 1206980-45-1) is a chemical building block of significant interest in medicinal and heterocyclic chemistry. This compound features a chloromethyl group attached to a 1H-pyrazolo[4,3-b]pyridine core, a scaffold recognized as a "privileged structure" in drug discovery due to its ability to interact with diverse biological targets . The reactive chloromethyl handle makes this compound a highly versatile intermediate for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs . The 1H-pyrazolo[4,3-b]pyridine scaffold is a key heterocyclic system in biomedical research, with over 300,000 related structures described in the scientific literature . Compounds based on this structure have demonstrated a wide range of pharmacological activities, including use as anticancer agents, kinase inhibitors, antiviral agents, and treatments for cardiovascular diseases . The closely related pyrazolo[3,4-b]pyridine ring system is found in approved drugs like Vericiguat and Riociguat, underscoring the therapeutic relevance of this chemical class . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a controlled laboratory setting. For specific storage and handling information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c8-3-5-1-2-6-7(10-5)4-9-11-6/h1-2,4H,3H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCUWQBDHQKCKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2)N=C1CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855710
Record name 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206980-45-1
Record name 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine typically involves the chloromethylation of a pyrazolo[4,3-b]pyridine precursor. One common method includes the reaction of pyrazolo[4,3-b]pyridine with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the pyrazolo[4,3-b]pyridine core can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydropyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

Pharmaceutical Development

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity.

Case Study: Neuroprotective Agents

Research indicates that this compound exhibits significant neuroprotective effects by inhibiting phosphodiesterase type 1 (PDE1), which is linked to neurodegenerative diseases such as Alzheimer's. In vitro studies demonstrated that derivatives of this compound can increase cyclic AMP (cAMP) levels, promoting neuronal survival and function .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, contributing to the development of effective herbicides and fungicides. These formulations enhance crop yield and protection against pests.

Case Study: Herbicide Development

The compound's ability to interact with specific biological targets has led to its incorporation into herbicides that effectively inhibit weed growth while minimizing harm to crops. This selective action is crucial for sustainable agricultural practices .

Material Science

The compound plays a role in creating advanced materials such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors. Its unique chemical properties allow for the development of materials with tailored functionalities.

In biochemical studies, this compound is employed in research related to enzyme inhibition and receptor binding. It aids in understanding biological pathways and potential therapeutic targets.

Case Study: Enzyme Inhibition

Studies have shown that this compound inhibits various enzymes involved in cellular signaling pathways. For instance, its inhibition of PDE1 suggests therapeutic applications in treating cognitive disorders .

Analytical Chemistry

This compound is utilized as a standard in various analytical methods, facilitating the accurate detection and quantification of related compounds in complex mixtures.

Application Example: Standardization

In analytical chemistry, this compound serves as a reference standard for calibrating instruments used in the detection of other pyrazole derivatives. This standardization is vital for ensuring accuracy in experimental results .

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to active sites or allosteric sites on target proteins. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyrazolo-pyridine derivatives exhibit diverse biological activities depending on substituent patterns and fused ring systems. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight Key Features Source
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine Chloromethyl at C5 ~183.6 (estimated) Reactive intermediate; potential for alkylation or conjugation
5-Chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine Chloro at C5, methyl at N1 156.58 Simplified pyrazolo-pyrimidine core; used in kinase inhibition studies
3-(4-Chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine Chlorophenyl, trifluoromethyl groups at C3 and C6 487.16 Dual halogen and trifluoromethyl groups; high lipophilicity for CNS penetration
5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine Chloro at C5, methyl at C3 171.61 Anti-inflammatory and antitumor applications
5-Chloro-6-cyclopropyl-1-(2-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid Cyclopropyl, fluorophenyl, carboxylic acid at C4 345.76 Carboxylic acid moiety enhances solubility and target binding

Key Observations:

  • Halogenation : Chlorine or fluorine atoms at specific positions (e.g., C5 or aromatic rings) improve metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Functional Groups : Carboxylic acid (e.g., in ) or methylthio groups (e.g., ) modulate solubility and reactivity.

Anticancer Activity:

  • 1H-Pyrazolo[4,3-b]pyridine derivatives (e.g., 3,6-diaryl-substituted analogs) inhibit anaplastic lymphoma kinase (ALK) with IC50 values as low as 1.58 nM. Hydroxyphenyl groups at C6 form critical hydrogen bonds with Lys1150 and Asp1270 residues .
  • Pyrazolo[3,4-d]pyrimidines (e.g., ) demonstrate antitumor activity by mimicking purine structures, interfering with DNA synthesis .

CNS Therapeutics:

  • 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide () and related compounds act as serotonin-6 receptor ligands, showing promise in treating neurodegenerative disorders .

Anti-Inflammatory and Antimicrobial Activity:

  • 5-Chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine derivatives exhibit anti-inflammatory properties via COX-2 inhibition , while thieno-pyrimidine hybrids () display antibacterial activity .

Physical and Chemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., ) show improved aqueous solubility compared to halogenated analogs .
  • Crystallography: Monoclinic crystal systems (e.g., ) with β angles near 96.7° indicate stable packing arrangements .
  • Stability : Chloromethyl groups may confer hydrolytic sensitivity, necessitating anhydrous storage conditions .

Biological Activity

5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[4,3-b]pyridine core with a chloromethyl substituent at the 5-position, which significantly influences its biological properties. The unique structure allows for interactions with various biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can modulate enzyme activity and receptor binding, leading to various pharmacological effects. The chloromethyl group is particularly crucial for these interactions, as it enhances the compound's affinity for specific molecular targets.

1. Inhibition of Enzymatic Activity

Research indicates that derivatives of pyrazolo[4,3-b]pyridine exhibit potent inhibition of enzymes such as human neutrophil elastase (HNE) and DYRK1A. For instance, one study demonstrated that modifications in the nitrogen positioning within the scaffold led to compounds with IC50 values ranging from 14 to 97 nM against HNE, indicating significant inhibitory potential .

2. Anti-inflammatory Properties

3. Anticancer Activity

This compound has been explored for its anticancer properties. Its structural modifications have led to compounds that selectively inhibit kinases involved in cancer progression. For example, compounds derived from this scaffold have been reported as effective inhibitors of p38 MAP kinase, which plays a critical role in cancer cell signaling .

Case Studies and Research Findings

Study ReferenceFindings
Identification of HNE inhibitors with IC50 values between 14-97 nM through structural modifications.
Demonstrated significant anti-inflammatory effects in BV2 microglial cells.
Discovery of selective p38 MAP kinase inhibitors derived from pyrazolo[4,3-b]pyridine scaffolds.

Synthesis and Modification

The synthesis of this compound involves several chemical reactions that allow for the introduction of various substituents at different positions on the ring structure. This flexibility facilitates the development of analogs with enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes for 5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting with precursor compounds such as pyridine derivatives. For example, sulfonylation reactions using NaH in dry DMF at 0°C with slow addition of intermediates (e.g., 6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[4,3-b]pyridine) can yield target compounds . Optimization includes controlling reaction temperature, stoichiometry of reagents (e.g., sulfonyl chloride), and purification via column chromatography. Computational modeling of reaction intermediates may also guide condition adjustments.

Q. How is the crystal structure of this compound derivatives determined?

Single-crystal X-ray diffraction is the gold standard. Key parameters include:

  • Unit cell dimensions : Monoclinic symmetry (e.g., P21/cP2_1/c space group, a=8.8731a = 8.8731 Å, b=19.9044b = 19.9044 Å, c=10.5292c = 10.5292 Å, β=96.689\beta = 96.689^\circ) .
  • Data refinement : RR factor ≤ 0.046 and wRwR factor ≤ 0.118, ensuring accuracy in bond lengths and angles .
  • Hydrogen bonding : Critical for stabilizing molecular conformation and validating synthetic products.

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance selectivity of this compound derivatives as kinase inhibitors?

  • Substitution patterns : Hydroxyphenyl groups at the 6-position improve binding to kinase active sites (e.g., ALK inhibition with IC50_{50} = 1.58 nM via hydrogen bonding with Lys1150 and Asp1270) .
  • Halogenation : Chlorine or fluorine substitutions at ortho positions increase potency by enhancing hydrophobic interactions .
  • Scaffold hybridization : Combining pyrazolo[4,3-b]pyridine with indole or picolinamide moieties improves selectivity for targets like mGlu4 (EC50_{50} = 43 nM) .

Q. How can researchers resolve discrepancies in biological activity data across assays for pyrazolo[4,3-b]pyridine derivatives?

  • Assay standardization : Use consistent cell lines (e.g., A549, MDA-MB-231) and control compounds .
  • Data normalization : Account for variations in assay conditions (e.g., ATP concentrations in kinase assays).
  • Orthogonal validation : Confirm IC50_{50} values using alternative methods like fluorescence polarization or surface plasmon resonance .

Q. What in vivo models are suitable for evaluating this compound derivatives in neurological disorders?

  • Rodent Parkinson’s disease (PD) models : Compounds like VU0418506 show efficacy via mGlu4 positive allosteric modulation, reducing motor deficits in 6-OHDA-lesioned rats .
  • Dosing regimens : Optimize pharmacokinetics (e.g., bioavailability, half-life) using preclinical species (e.g., rodents, dogs) to ensure brain penetration .

Q. How do computational methods guide the design of this compound derivatives?

  • Docking studies : Predict binding modes to targets like c-Met kinase using AutoDock or Schrödinger Suite .
  • QSAR modeling : Correlate electronic properties (e.g., logP, polar surface area) with anti-proliferative activity (IC50_{50} ranges: 0.109–0.245 µM) .

Methodological Considerations

  • Synthetic challenges : Chloromethyl groups may introduce instability; use inert atmospheres and low temperatures during synthesis .
  • Analytical rigor : Combine LC-MS for purity assessment (>95%) with NMR (1^1H/13^{13}C) and HRMS for structural confirmation .
  • Biological assays : Include counter-screens against off-target kinases (e.g., EGFR, VEGFR2) to validate specificity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine
Reactant of Route 2
5-(Chloromethyl)-1H-pyrazolo[4,3-b]pyridine

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